

Acidity and pKa value of 2-Nitrobenzoic acid

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Compound of Interest

Compound Name: 2-Nitrobenzoic acid

Cat. No.: B147310

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An In-depth Technical Guide to the Acidity and pKa of **2-Nitrobenzoic Acid**

Introduction

2-Nitrobenzoic acid (ortho-nitrobenzoic acid) is an organic compound with the formula $C_6H_4(NO_2)CO_2H$.^[1] It is a key intermediate in the synthesis of various pharmaceuticals, dyes, and other industrial compounds.^{[2][3]} A critical physicochemical parameter for drug development and chemical synthesis is its acidity, quantified by the acid dissociation constant (pKa). This guide provides a comprehensive technical overview of the acidity of **2-nitrobenzoic acid**, the structural factors governing its pKa, and standard methodologies for its experimental determination.

Acidity and the pKa Value

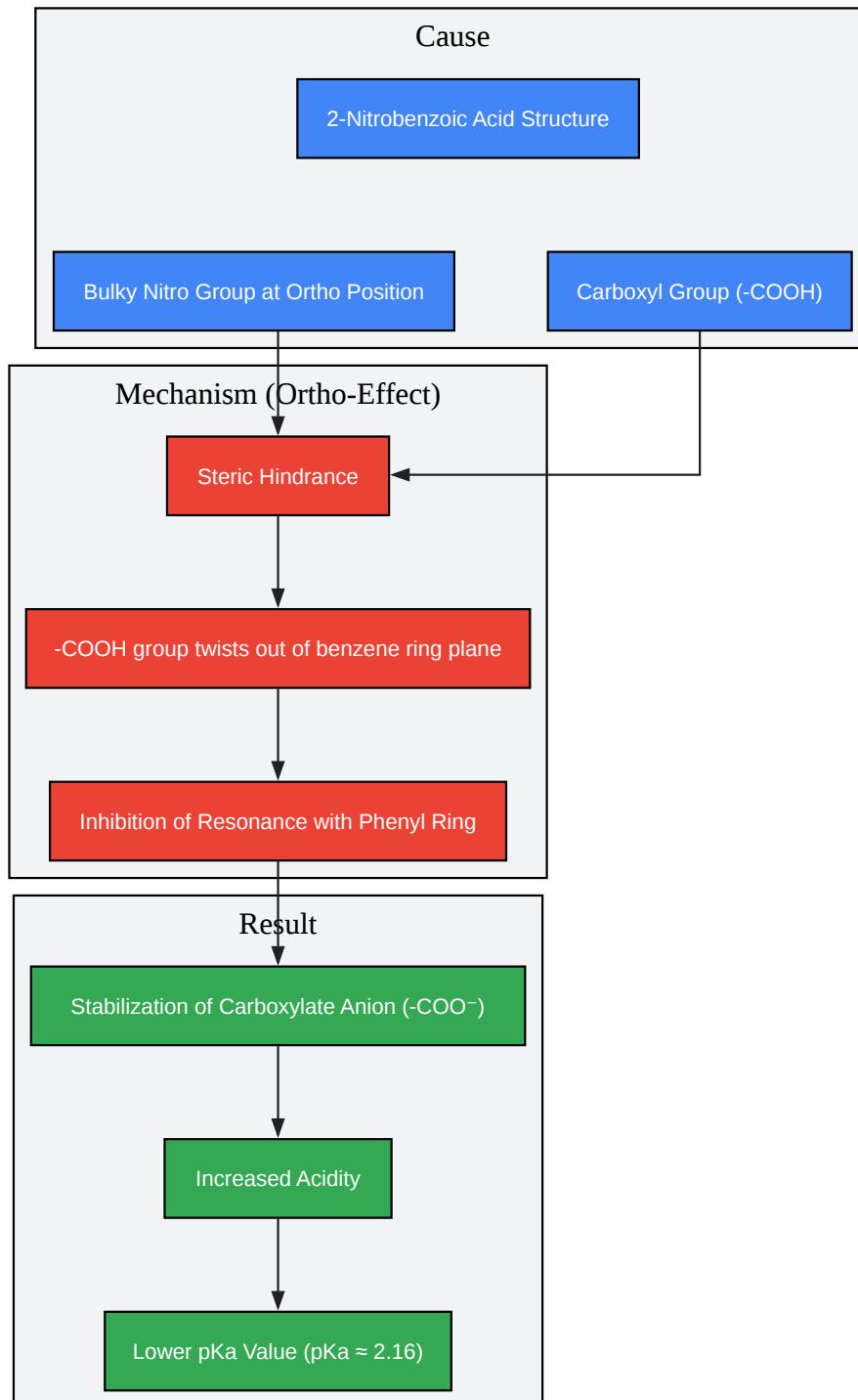
The acidity of a compound in solution is its ability to donate a proton (H^+). The pKa value is the negative base-10 logarithm of the acid dissociation constant (K_a) and is the primary metric for quantifying acid strength; a lower pKa value indicates a stronger acid.

2-Nitrobenzoic acid is a considerably stronger acid than its parent molecule, benzoic acid. The pKa of **2-nitrobenzoic acid** is approximately 2.16, while the pKa of benzoic acid is 4.2.^{[1][4]} This significant increase in acidity is primarily attributed to a phenomenon known as the ortho-effect.

The Ortho-Effect

The ortho-effect describes the observation that nearly all ortho-substituted benzoic acids are stronger acids than benzoic acid itself, regardless of whether the substituent is electron-withdrawing or electron-donating. In the case of **2-nitrobenzoic acid**, the effect is a combination of electronic and steric factors.

- **Inductive Effect:** The nitro group (-NO_2) is a strong electron-withdrawing group. Through the inductive effect, it pulls electron density away from the carboxyl group, which stabilizes the negative charge of the resulting carboxylate anion (conjugate base) and increases acidity.
- **Steric Inhibition of Resonance:** The primary contributor to the ortho-effect is steric hindrance. The bulky nitro group at the ortho position forces the carboxyl (-COOH) group to twist out of the plane of the benzene ring. This rotation disrupts the resonance between the carboxyl group and the aromatic ring. While this might seem destabilizing, it crucially enhances the stability of the carboxylate anion formed upon deprotonation. With the carboxyl group out-of-plane, its negative charge is more localized on the oxygen atoms and less delocalized into the ring, which leads to a more stable conjugate base and thus a stronger acid.

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Caption: Logical flow diagram illustrating the ortho-effect in **2-nitrobenzoic acid**.

Quantitative Data Presentation

The impact of the nitro group's position on acidity is evident when comparing the pKa values of the three nitrobenzoic acid isomers and benzoic acid. The ortho-isomer is significantly more acidic than the meta and para isomers, highlighting the unique ortho-effect.

Compound	CAS Number	pKa Value	Temperature (°C)
2-Nitrobenzoic acid	552-16-9	~2.16	18-25
3-Nitrobenzoic acid	121-92-6	~3.47	25
4-Nitrobenzoic acid	62-23-7	~3.41	25
Benzoic acid	65-85-0	~4.20	25

(Data sourced from multiple references including)

Experimental Protocols for pKa Determination

The pKa of **2-nitrobenzoic acid** can be determined experimentally using several methods. Potentiometric titration is a common and reliable technique.

Protocol: pKa Determination by Potentiometric Titration

This method involves titrating a solution of the weak acid (**2-nitrobenzoic acid**) with a standardized solution of a strong base (e.g., sodium hydroxide, NaOH) while monitoring the pH of the solution. The pKa is the pH at the half-equivalence point.

Principle: At the half-equivalence point of the titration, the concentration of the undissociated acid [HA] is equal to the concentration of its conjugate base $[A^-]$. According to the Henderson-Hasselbalch equation ($pH = pKa + \log([A^-]/[HA])$), when $[A^-] = [HA]$, the log term becomes zero, and thus $pH = pKa$.

Materials and Equipment:

- Analytical balance

- 50 mL burette
- 250 mL beaker
- Magnetic stirrer and stir bar
- Calibrated pH meter with a glass electrode
- **2-Nitrobenzoic acid** (analytical grade)
- Standardized ~0.1 M NaOH solution
- Solvent (e.g., a water/ethanol mixture, due to the limited water solubility of **2-nitrobenzoic acid**)
- Deionized water

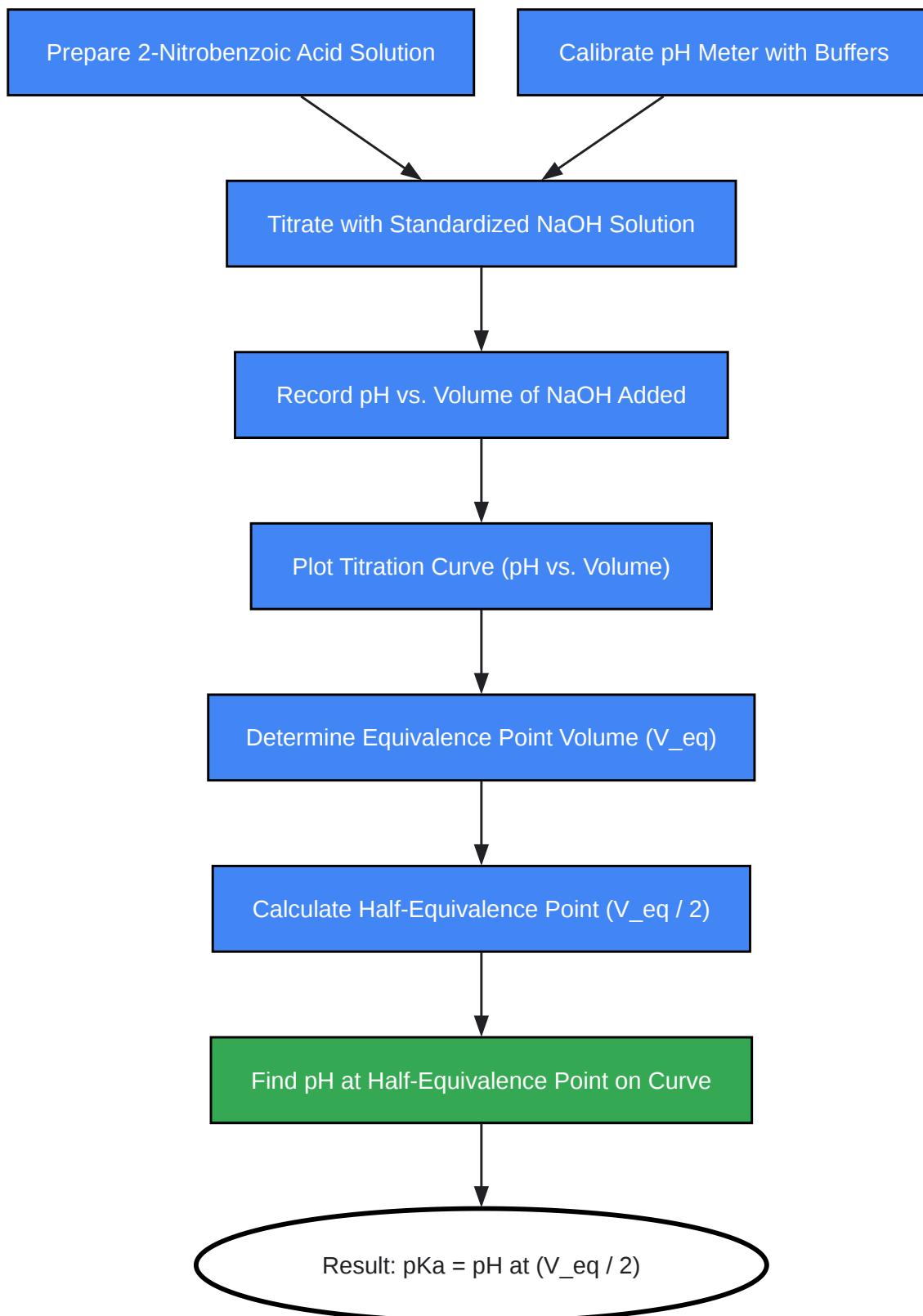
Methodology:

- **Solution Preparation:** Accurately weigh a sample of **2-nitrobenzoic acid** (e.g., ~0.2-0.3 g) and dissolve it in a suitable volume of the chosen solvent (e.g., 10 mL of ethanol followed by dilution with 90 mL of deionized water) in a 250 mL beaker.
- **Titration Setup:** Place the beaker on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode in the solution. Fill a 50 mL burette with the standardized ~0.1 M NaOH solution.
- **Initial Measurement:** Record the initial pH of the **2-nitrobenzoic acid** solution before adding any titrant.
- **Titration:** Add the NaOH solution from the burette in small, precise increments (e.g., 0.5-1.0 mL). After each addition, allow the solution to stabilize while stirring and record the pH and the total volume of NaOH added.
- **Endpoint Region:** As the pH begins to change more rapidly, reduce the increment size (e.g., to 0.1-0.2 mL) to obtain a more detailed curve around the equivalence point.

- Data Collection: Continue the titration well past the equivalence point until the pH begins to plateau again.

Data Analysis:

- Plot Titration Curve: Plot a graph of the measured pH (y-axis) against the volume of NaOH added (x-axis).
- Determine Equivalence Point: Identify the equivalence point, which is the point of maximum slope on the titration curve. This can be found more accurately by plotting the first derivative ($\Delta \text{pH}/\Delta V$) or second derivative ($\Delta^2 \text{pH}/\Delta V^2$) of the titration curve.
- Determine Half-Equivalence Point: The volume of NaOH at the half-equivalence point is exactly half the volume of NaOH required to reach the equivalence point.
- Determine pKa: Find the pH on the titration curve that corresponds to the half-equivalence volume. This pH value is the experimental pKa of **2-nitrobenzoic acid**.



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